molecular formula C9H8N4O4 B2623958 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione CAS No. 1279219-53-2

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione

Cat. No. B2623958
CAS RN: 1279219-53-2
M. Wt: 236.187
InChI Key: XZYLRJDYHDOADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (6AFNPD) is an organic compound that has been studied extensively in the scientific community due to its potential applications in the fields of medicine and biochemistry. 6AFNPD is a heterocyclic compound containing a pyrimidine ring fused to a furan ring, with an amine group and a nitroso group attached to the nitrogen atoms of the pyrimidine ring. 6AFNPD has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Mechanism of Action

The mechanism of action of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione binds to certain enzymes in the body, including the enzyme cytochrome P450 (CYP) (6). This binding is thought to inhibit the activity of these enzymes, which in turn leads to the various biological effects of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione. Furthermore, 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is believed to bind to certain receptors in the body, including the estrogen receptor (ER) (7). This binding is thought to activate these receptors, which in turn leads to the various biological effects of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione.
Biochemical and Physiological Effects
6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has been studied for its potential anti-cancer properties, as well as its potential to inhibit the growth of certain bacteria and fungi (3). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential anti-inflammatory properties, as well as its potential to inhibit the production of reactive oxygen species (ROS) (4). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV) (5). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential to reduce the risk of cardiovascular diseases, as well as its potential to reduce the risk of stroke and other cardiovascular events (8).

Advantages and Limitations for Lab Experiments

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is easily synthesized in the laboratory. Furthermore, 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has a wide range of potential applications, making it a useful compound for researchers to study. However, there are also some limitations to using 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione in laboratory experiments. 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a relatively new compound, and its exact mechanism of action is still not fully understood. Furthermore, 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione is a relatively toxic compound, and it must be handled with care in the laboratory.

Future Directions

There are several potential future directions for research on 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione. One potential direction is to further investigate the mechanism of action of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, in order to gain a better understanding of how it works. Another potential direction is to investigate the potential applications of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione in the fields of medicine and biochemistry, in order to determine its potential therapeutic uses. Additionally, further research could be done on the toxicology of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, in order to better understand its potential side effects. Finally, further research could be done to investigate the potential of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione to interact with other compounds in the body, in order to determine its potential interactions with drugs and other compounds.

Synthesis Methods

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione can be synthesized in several different ways. One method involves the reaction of 5-nitrosopyrimidine-2,4(1H,3H)-dione (NPD) with furan-2-ylmethylamine in the presence of a base. This reaction results in the formation of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione as the major product, with a small amount of the side product 5-nitrosopyrimidine-2-ylmethyl-4(1H,3H)-dione (NPD-M) (1). Another method involves a three-step reaction sequence, starting with the reaction of NPD with furan-2-ylmethylamine in the presence of a base to form 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione, followed by the reaction of 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione with acetic anhydride to form 6-acetamido-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (6AANPD), and finally the reaction of 6AANPD with hydrochloric acid to form 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione (2).

Scientific Research Applications

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has been studied extensively in the scientific community due to its potential applications in the fields of medicine and biochemistry. 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has been studied for its potential anti-cancer properties, as well as its potential to inhibit the growth of certain bacteria and fungi (3). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential anti-inflammatory properties, as well as its potential to inhibit the production of reactive oxygen species (ROS) (4). 6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione has also been studied for its potential to inhibit the growth of certain viruses, including the human immunodeficiency virus (HIV) (5).

properties

IUPAC Name

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c10-7-6(12-16)8(14)11-9(15)13(7)4-5-2-1-3-17-5/h1-3H,4,10H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYLRJDYHDOADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=C(C(=O)NC2=O)N=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1-(furan-2-ylmethyl)-5-nitrosopyrimidine-2,4(1H,3H)-dione

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